molecular formula C40H56N4O4 B11454701 N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino}cyclohexanecarboxamide

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino}cyclohexanecarboxamide

Cat. No.: B11454701
M. Wt: 656.9 g/mol
InChI Key: FSERFXMPDLELNG-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxyphenyl group, and a pyrazolyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps. One common method includes the following steps:

    Formation of the Hydroxyphenyl Group: The hydroxyphenyl group can be synthesized through the reaction of 3,5-di-tert-butylphenol with appropriate reagents.

    Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized by reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with suitable reagents.

    Coupling Reactions: The hydroxyphenyl and pyrazolyl groups are then coupled with cyclopentyl and cyclohexanecarboxamide groups through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amide or ester positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted amides or esters.

Scientific Research Applications

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used as a stabilizer in polymer production and as an additive in lubricants.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The compound may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C40H56N4O4

Molecular Weight

656.9 g/mol

IUPAC Name

N-cyclopentyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C40H56N4O4/c1-27-34(36(47)44(42(27)8)30-19-11-9-12-20-30)43(40(23-15-10-16-24-40)37(48)41-29-17-13-14-18-29)33(45)22-21-28-25-31(38(2,3)4)35(46)32(26-28)39(5,6)7/h9,11-12,19-20,25-26,29,46H,10,13-18,21-24H2,1-8H3,(H,41,48)

InChI Key

FSERFXMPDLELNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4(CCCCC4)C(=O)NC5CCCC5

Origin of Product

United States

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